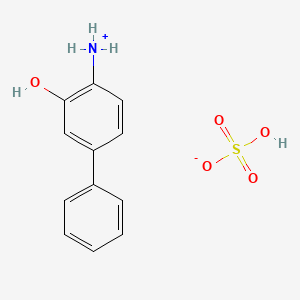![molecular formula C10H14N6O2S2 B14455799 N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline CAS No. 73279-41-1](/img/structure/B14455799.png)
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is a chemical compound that features a unique combination of functional groups, including an azido group, a nitro group, and a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline typically involves multiple steps. One common approach is to start with the preparation of the disulfide linkage, followed by the introduction of the azido and nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the disulfide linkage can produce sulfonic acids.
Applications De Recherche Scientifique
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it useful in bioconjugation and labeling studies.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nitro group can undergo reduction to form reactive intermediates. The disulfide linkage can be cleaved under reducing conditions, releasing thiol-containing fragments that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(2-Aminoethyl)disulfanyl]ethyl}acetamide dihydrochloride
- N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-2-({1,4-bis[(3-aminopropyl)amino]-2-butanyl}oxy)acetamide
Uniqueness
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is unique due to its combination of an azido group, a nitro group, and a disulfide linkage. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
73279-41-1 |
|---|---|
Formule moléculaire |
C10H14N6O2S2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-[2-(2-aminoethyldisulfanyl)ethyl]-4-azido-2-nitroaniline |
InChI |
InChI=1S/C10H14N6O2S2/c11-3-5-19-20-6-4-13-9-2-1-8(14-15-12)7-10(9)16(17)18/h1-2,7,13H,3-6,11H2 |
Clé InChI |
QOIUGELFOCNXBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCSSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


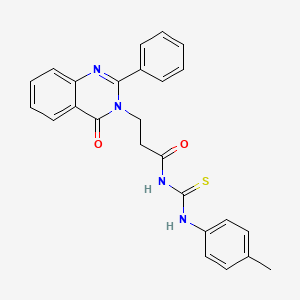
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)

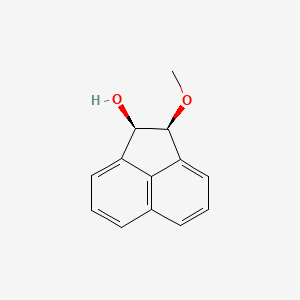
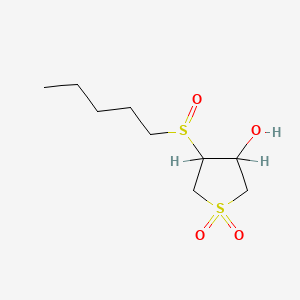


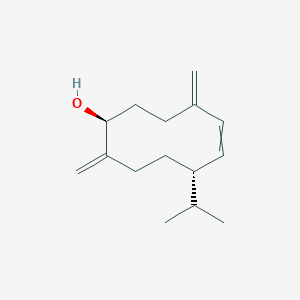

![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)

![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

